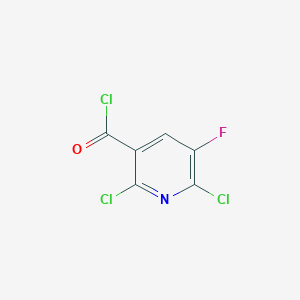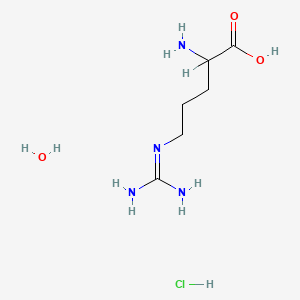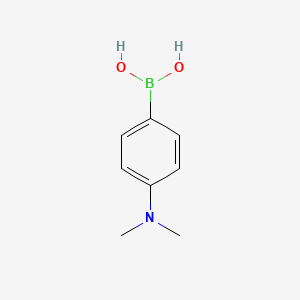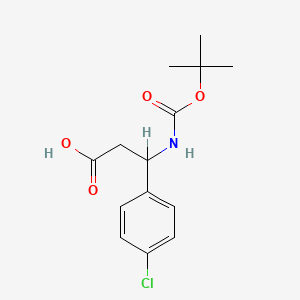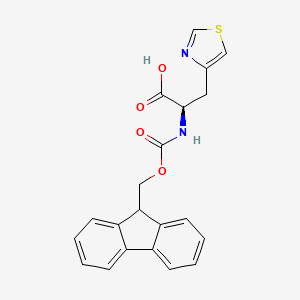
3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯酚
描述
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, commonly referred to as TMDOP, is an organoboron compound that has recently been gaining traction in the scientific community due to its wide range of applications. TMDOP is an organic compound that is composed of a boron atom and an aromatic ring, and is used in organic synthesis, as a catalyst, and in other scientific applications. TMDOP has been used in many different fields of research and is highly valued for its unique properties. In
科学研究应用
合成与表征
- 合成与晶体结构分析:已经使用各种光谱方法(FT-IR、1H NMR、13C NMR 和 MS)和 X 射线衍射合成了衍生自 3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯酚的化合物并对其进行了表征。这些化合物显示了由密度泛函理论 (DFT) 优化的分子结构和通过 X 射线单晶衍射确定的分子结构之间的一致性,表明它们的化学性质稳定且可预测 (Wu, Chen, Chen, & Zhou, 2021).
分子结构和物理化学性质
- DFT 研究和物理化学见解:DFT 计算已被用于研究含有 3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯酚部分的化合物的分子静电势和前沿分子轨道。这项研究提供了对这些化合物物理化学性质的见解,这对于它们在各个领域的潜在应用至关重要 (Huang et al., 2021).
在聚合物合成中的应用
- 聚合物合成:该化学物质已用于聚合物的合成。例如,涉及使用硼酸化等多步反应合成衍生自咔唑和吩恶嗪的甲酰硼酸酯的研究中,使用了该化合物作为关键中间体。合成的电子供体作为不同合成方法中的中间体具有有希望的作用,这可能成为推进聚合物化学的关键 (Bifari & El-Shishtawy, 2021).
在硼化学和配位化合物中的作用
- 硼化合物的合成:该化合物是制备硼化鏻盐和其他含硼配位化合物不可或缺的。这些化合物的合成用于各种应用,包括在生物学和材料科学中的潜在用途。它们的结构特性已被广泛研究,为含硼化合物的行为提供了宝贵的见解 (Morrison et al., 2010).
增强纳米粒子的荧光
- 增强纳米粒子中的荧光:该化合物已被用于增强纳米粒子中的荧光发射,这是通过合成杂双功能聚芴基砌块实现的。这种进步在材料科学领域至关重要,特别是在为各种应用开发新型荧光材料方面 (Fischer, Baier, & Mecking, 2013).
作用机制
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
These are formed by the reaction of the boronic acid or boronate ester with a diol, often a sugar or carbohydrate in biological systems .
Biochemical Pathways
Boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis .
Pharmacokinetics
It’s known that the bioavailability of boronic acids and their esters can be influenced by factors such as their pka and the ph of the environment .
Result of Action
Boronic acids and their esters are often used in medicinal chemistry due to their ability to form reversible covalent bonds, allowing for selective and potent interactions with biological targets .
Action Environment
The action, efficacy, and stability of 3-Hydroxyphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of boronate esters. Moreover, the presence of diols, including sugars and carbohydrates, can impact the compound’s reactivity .
生化分析
Biochemical Properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to interact with palladium catalysts, which are essential in Suzuki-Miyaura coupling reactions. These interactions are crucial for the formation of carbon-carbon bonds, making the compound valuable in the synthesis of pharmaceuticals and other organic compounds .
Cellular Effects
The effects of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that boronic acid derivatives, including this compound, can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress . This leads to the activation of cell death pathways, making the compound a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. The compound can inhibit or activate enzymes, depending on the context of the reaction. For instance, in the presence of palladium catalysts, it facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells, highlighting its importance in cancer research.
Dosage Effects in Animal Models
The effects of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol vary with different dosages in animal models. At low doses, the compound can inhibit the growth of cancer cells without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis
Metabolic Pathways
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. The compound can influence metabolic flux and alter metabolite levels, impacting cellular metabolism . Understanding these pathways is essential for elucidating the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach target sites is crucial for its effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function
属性
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKIFYQKIZOYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370403 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214360-76-6 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


